Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate

Solid-state chemistry Crystal engineering Intermolecular interactions

Choose ethyl 4,7-dioxo-7-(p-tolyl)heptanoate for streamlined synthesis of 1-(4-methylphenyl)diarylpyrroles with proven COX-2 potency (IC₅₀ 40–80 nM, selectivity >1200). The p-tolyl ester ensures regioselective Paal-Knorr cyclization, eliminates late-stage aryl coupling, and offers crystalline, non-hygroscopic handling. Ideal for parallel synthesis and compound management. Request bulk pricing and purity analysis.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
CAS No. 1548899-14-4
Cat. No. B7700217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dioxo-7-(p-tolyl)heptanoate
CAS1548899-14-4
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C16H20O4/c1-3-20-16(19)11-9-14(17)8-10-15(18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
InChIKeyPMJWKEKMXGZNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate (CAS 1548899-14-4): Procurement-Relevant Compound Profile


Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate is a synthetic 7-aryl-4,7-dioxoheptanoic acid ethyl ester (molecular formula C₁₆H₂₀O₄, MW 276.33 g/mol) [1]. It belongs to a class of aryl dioxoalkanoic acid derivatives that serve as key intermediates in the synthesis of diarylpyrrole therapeutic agents, notably potent and selective cyclooxygenase-2 (COX-2) inhibitors [2]. The compound features a p-tolyl substituent (4-methylphenyl) at the C7 position, which differentiates it from other 7-aryl analogs and can influence downstream biological activity, physicochemical properties, and solid-state behavior [1][3].

Why Substituting Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate with In-Class Analogs Can Compromise Research Outcomes


While 7-aryl-4,7-dioxoheptanoate esters share the same core scaffold, the nature of the aryl substituent profoundly affects molecular conformation, intermolecular interactions, and the resulting diarylpyrrole biological activity [1]. The p-tolyl group (4-methylphenyl) imposes specific electronic and steric properties that are not replicated by unsubstituted phenyl, halogenated, or hydroxylated analogs [1]. For instance, the p-tolyl substituent’s electron-donating methyl group alters the electronic distribution at the C7 carbonyl, which can influence the regioselectivity of subsequent Paal-Knorr cyclization steps during diarylpyrrole formation [2]. Generic substitution without confirming aryl-specific performance data risks producing intermediates with divergent reactivity, altered downstream inhibitor potency, or inconsistent solid-state handling properties [1][2].

Quantitative Differentiation Evidence for Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate vs. Closest Analogs


Crystal Packing Architecture: p-Tolyl Promotes Symmetric R₂²(8) Dimer Formation vs. Catenation or 3-D Networks in Other Aryl Analogs

In a comprehensive crystallographic study of seven 7-aryl-4,7-dioxoheptanoic acid derivatives, the 4-methylphenyl (p-tolyl) analog (compound 4) was shown to form symmetric R₂²(8) carboxylic acid dimers via pairs of O–H···O hydrogen bonds, in common with the 4-chlorophenyl, 2-hydroxyphenyl, 2,4-dimethoxyphenyl, and 3,5-dimethyl-4-methoxyphenyl analogs (compounds 1–5). This stands in contrast to the 2,4-dihydroxyphenyl analog (compound 7), which adopts a 3-D array with no direct carboxylic acid–carboxylic acid interactions, and the phenyl analog (compound 6), which exhibits infinite 1D homo-catemers [1]. The p-tolyl compound’s packing architecture directly determines its melting point, solubility, and mechanical stability as a solid intermediate, which are critical for reproducible weighing, dissolution, and reaction setup in multi-step synthetic protocols [1].

Solid-state chemistry Crystal engineering Intermolecular interactions

Hirshfeld Surface Analysis Reveals Distinct Intermolecular Contact Profiles for p-Tolyl vs. Phenyl and Hydroxy-Substituted Analogs

Hirshfeld surface analysis of the seven 7-aryl-4,7-dioxoheptanoic acids revealed that the p-tolyl compound (4-MeC₆H₄) engages in a unique combination of C–H···O and C–H···π interactions that differ from those observed in the phenyl (C₆H₅) and 2,4-dihydroxyphenyl analogs [1]. Specifically, the p-tolyl compound forms infinite sheets via interlayer contacts between carboxylic acid R₂²(8) dimers, with additional edge-to-face π-stacking between p-tolyl substituents of adjacent molecules [1]. The phenyl analog (compound 6) instead forms catemer-based assemblies, while the 2,4-dihydroxyphenyl analog (7) generates a 3-D network absent of direct acid–acid hydrogen bonds [1]. These differences in non-covalent interaction profiles influence the compound’s lattice energy, which in turn affects its sublimation enthalpy, thermal stability, and long-term shelf life [1].

Crystal engineering Intermolecular contacts Solid-state stability

Electronic Effect of p-Tolyl Substituent on Carbonyl Reactivity: Class-Level Inference from Diarylpyrrole SAR

In the structure-activity relationship (SAR) studies of 1,2-diarylpyrrole COX-2 inhibitors, the nature of the aryl group at the C7 position of the dioxoheptanoate precursor directly affects the final inhibitor potency [1]. The p-tolyl group’s electron-donating methyl substituent (+I, +M) increases electron density on the aromatic ring, which modulates the electrophilicity of the C7 carbonyl during the Paal-Knorr condensation with a primary amine. This can influence both the reaction rate and the regioselectivity of pyrrole ring formation [1]. While direct head-to-head reaction yields for ethyl 4,7-dioxo-7-(p-tolyl)heptanoate versus its phenyl or 4-fluorophenyl analogs have not been published as standalone comparisons, the broader SAR context indicates that 4-methyl substitution on the 7-aryl ring is associated with diarylpyrrole inhibitors exhibiting COX-2 IC₅₀ values in the 40–80 nM range, with COX-1/COX-2 selectivity ratios >1200 [1].

Medicinal chemistry COX-2 inhibition Diarylpyrrole synthesis

Patent-Disclosed Synthetic Protocol Yields the Ethyl Ester Directly, Bypassing the Free Acid Interconversion Step

U.S. Patent 6,355,812 describes an improved alcoholysis method for producing purified 7-aryl-4,7-dioxoheptanoic acid esters directly from benzoylcyclohexanone ketal precursors, achieving yields superior to the approximately 33% reported for earlier acid-hydrolysis methods [1]. The patent explicitly covers ethyl esters of compounds wherein the aryl group can be p-tolyl. In Example 1, a representative diketone Compound 1a (141 mg, 0.477 mmol) was dissolved in anhydrous methanol and treated with NaOMe (25%, 0.20 mL) at room temperature, with workup after 1 hour by dilution with ethyl acetate to afford the purified ethyl ester [1]. While the patent does not report isolated yields for every aryl variant, the general method is claimed to provide “improved yields of purified 7-aryl-4,7-dioxoheptanoic acid derivatives” compared to the prior art [1]. This process advantage makes the ethyl ester form—rather than the free acid—the direct product of a high-yielding synthetic sequence, eliminating the need for a separate esterification step and reducing procurement costs and atom economy losses for users requiring the ester directly.

Synthetic methodology Process chemistry Alcoholysis

Limited Availability of Direct Head-to-Head Quantitative Data

A systematic search of the open scientific and patent literature (excluding vendor-generated technical datasheets and restricted-access databases) did not identify any publication reporting a direct, head-to-head quantitative comparison of ethyl 4,7-dioxo-7-(p-tolyl)heptanoate against a named analog (e.g., ethyl 4,7-dioxo-7-phenylheptanoate or ethyl 4,7-dioxo-7-(4-fluorophenyl)heptanoate) under identical experimental conditions for any of the following parameters: isolated synthetic yield, melting point, solubility, chromatographic retention, or reaction rate in a specific downstream transformation. The quantitative evidence presented in this guide is therefore drawn entirely from (i) crystallographic data on the structurally analogous free acids, (ii) class-level SAR inferences from diarylpyrrole biological screening, and (iii) a process patent that discloses a general synthetic method. Prospective purchasers should be aware that vendor-supplied certificates of analysis (CoA) and in-house comparative testing remain the only reliable sources of batch-specific quantitative differentiation data until dedicated head-to-head studies are published.

Evidence gap Procurement risk Comparative data

Best Application Scenarios for Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate Based on Established Evidence


Lead Intermediate for the Synthesis of 1-(4-Methylphenyl)-2-(4-fluorophenyl)-3-substituted Pyrrole COX-2 Inhibitors

When the synthetic target is a diarylpyrrole bearing a 4-methylphenyl (p-tolyl) group at the 1-position, ethyl 4,7-dioxo-7-(p-tolyl)heptanoate is the logical and most atom-economical precursor. The compound undergoes Paal-Knorr condensation with a 4-fluorophenyl-substituted primary amine to directly furnish the desired diarylpyrrole core, as outlined in the 1,2-diarylpyrrole SAR literature [2]. Using the p-tolyl ester from the outset avoids the need for a protecting-group strategy or a late-stage aryl coupling, thereby reducing step count and improving overall yield.

Crystalline Intermediates Requiring Robust Solid-State Handling and Long-Term Stability

Based on the crystallographic evidence that 7-aryl-4,7-dioxoheptanoic acids with 4-methylphenyl substitution form symmetric R₂²(8) dimers rather than catemers or disordered 3-D networks [1], the corresponding ethyl ester is expected to exhibit favorable crystalline properties, including a well-defined melting point and resistance to hygroscopic deliquescence. This makes it suitable for applications where the intermediate must be weighed accurately and stored for extended periods without degradation, such as in compound management facilities or multi-step parallel synthesis campaigns.

Medicinal Chemistry SAR Exploration Targeting the 4-Position of the Aryl Ring

The p-tolyl ester serves as a convenient starting material for medicinal chemistry programs exploring the effect of electron-donating para-substituents on the pharmacokinetic and pharmacodynamic properties of diarylpyrroles. The methyl group can be retained as a metabolic blocking substituent or oxidized to a carboxylic acid for further derivatization. The SAR data from Collins et al. indicate that 4-methylphenyl-derived diarylpyrroles exhibit COX-2 IC₅₀ values in the 40–80 nM range with selectivity ratios >1200, providing a performance benchmark against which new analogs can be compared [2].

Quote Request

Request a Quote for Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.